molecular formula C15H10ClN3O B3032607 2-Naphthalenol, 1-[2-(5-chloro-2-pyridinyl)diazenyl]- CAS No. 28832-58-8

2-Naphthalenol, 1-[2-(5-chloro-2-pyridinyl)diazenyl]-

Cat. No.: B3032607
CAS No.: 28832-58-8
M. Wt: 283.71
InChI Key: GLVGIWOEYVSICM-UHFFFAOYSA-N
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Description

2-Naphthalenol, 1-[2-(5-chloro-2-pyridinyl)diazenyl]- is an organic compound with the molecular formula C15H10ClN3O. It is a derivative of naphthol and pyridine, characterized by the presence of a diazenyl group linking the naphthalene and pyridine rings. This compound is known for its vibrant color and is often used in dye and pigment industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenol, 1-[2-(5-chloro-2-pyridinyl)diazenyl]- typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 5-chloro-2-aminopyridine using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 2-naphthol under alkaline conditions to yield the desired azo compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pH, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenol, 1-[2-(5-chloro-2-pyridinyl)diazenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Naphthalenol, 1-[2-(5-chloro-2-pyridinyl)diazenyl]- has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its diazenyl group, which can participate in various chemical reactions. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of stable complexes. The azo bond can also undergo cleavage under specific conditions, releasing active intermediates that can further react with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenol, 1-[2-(2-methoxy-5-methylphenyl)diazenyl]-
  • 2-Naphthalenol, 1-[2-(4-nitrophenyl)diazenyl]-
  • 2-Naphthalenol, 1-[2-(4-chlorophenyl)diazenyl]-

Uniqueness

2-Naphthalenol, 1-[2-(5-chloro-2-pyridinyl)diazenyl]- is unique due to the presence of the 5-chloro-2-pyridinyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with other chemical entities .

Properties

IUPAC Name

1-[(5-chloropyridin-2-yl)diazenyl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O/c16-11-6-8-14(17-9-11)18-19-15-12-4-2-1-3-10(12)5-7-13(15)20/h1-9,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVGIWOEYVSICM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=NC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40707086
Record name 1-[2-(5-Chloropyridin-2-yl)hydrazinylidene]naphthalen-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40707086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28832-58-8
Record name 1-[2-(5-Chloropyridin-2-yl)hydrazinylidene]naphthalen-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40707086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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